Gentioflavine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Free Radical Scavenging Activity

Gentioflavin exhibits potent antioxidant activity by effectively scavenging free radicals and preventing oxidative stress in cells. Studies have shown its ability to:

- Reduce reactive oxygen species (ROS) production: Gentioflavin can inhibit enzymes responsible for ROS generation, thereby protecting cells from oxidative damage [].

- Enhance cellular antioxidant defense mechanisms: It can upregulate the expression of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, further strengthening the cellular defense system against oxidative stress [].

These antioxidant properties of gentioflavin are being explored in various research areas, including:

- Neurodegenerative diseases: The neuroprotective effects of gentioflavin are being investigated in Alzheimer's disease and Parkinson's disease, where oxidative stress is a major contributing factor [, ].

- Liver diseases: Gentioflavin's ability to protect against liver damage caused by oxidative stress is being studied in conditions like non-alcoholic fatty liver disease and hepatitis [].

Anti-Inflammatory Properties

Gentioflavin possesses anti-inflammatory properties by:

- Suppressing the production of inflammatory mediators: It can downregulate the expression of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) [].

- Modulating inflammatory signaling pathways: Gentioflavin can interfere with key signaling pathways involved in inflammation, such as the nuclear factor kappa B (NF-κB) pathway [].

These anti-inflammatory effects are being investigated in various inflammatory diseases, including:

- Arthritis: Studies suggest that gentioflavin may help alleviate joint pain and inflammation in conditions like rheumatoid arthritis [].

- Atherosclerosis: Gentioflavin's potential to reduce inflammation in blood vessels is being explored in the context of atherosclerosis, a major risk factor for cardiovascular diseases [].

Other Potential Applications

In addition to its antioxidant and anti-inflammatory properties, gentioflavin is being explored for its potential applications in various other areas of scientific research, including:

- Anticancer properties: Studies have shown that gentioflavin may inhibit the growth and proliferation of cancer cells and induce apoptosis (programmed cell death) [].

- Antimicrobial activity: Gentioflavin exhibits antimicrobial activity against various bacteria and fungi, suggesting its potential use as a natural antimicrobial agent.

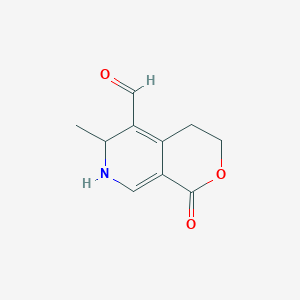

Gentioflavine is classified as a dihydropyridine lactonic alkaloid. It has been isolated from various Gentiana species and is characterized by its complex molecular structure, which contributes to its diverse chemical behavior and potential therapeutic effects. The specific structural characteristics of gentioflavine include functional groups that are typical of alkaloids, which often exhibit significant pharmacological activities .

Research has indicated that gentioflavine exhibits a range of biological activities. Studies on Gentiana species suggest that compounds like gentioflavine may possess anti-inflammatory and antioxidant properties. These activities are attributed to the compound's ability to modulate oxidative stress and protect against cellular damage . Additionally, gentioflavine has been linked to hepatoprotective effects, which may offer therapeutic potential in treating liver injuries caused by xenobiotics .

The synthesis of gentioflavine typically involves complex organic reactions. One notable method includes the use of enzymatic hydrolysis combined with ammonia to facilitate the formation of the compound from precursor molecules . Other synthetic routes may involve multi-step processes incorporating various reagents and conditions to achieve the desired product. The synthesis is often optimized for yield and purity through careful control of reaction parameters.

Gentioflavine has potential applications in pharmaceuticals due to its biological activity. Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for conditions associated with oxidative stress, such as liver diseases and possibly cancer. Moreover, gentioflavine's unique structure could be explored for use in drug formulation or as a natural product in dietary supplements .

Interaction studies involving gentioflavine focus on its pharmacokinetics and potential synergistic effects with other compounds. Research indicates that gentioflavine may interact with various biological pathways, enhancing or inhibiting specific cellular responses. This aspect is crucial for understanding its therapeutic potential and safety profile when used in conjunction with other medications or supplements .

Gentioflavine shares structural similarities with other alkaloids derived from Gentiana species and related plants. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Gentianine | Contains a similar dihydropyridine structure | Known for its bitter taste and digestive benefits |

| Gentianainine | Exhibits lactonic characteristics | Potentially useful in treating gastrointestinal issues |

| Gentiaradine | Similar alkaloid framework | Associated with anti-inflammatory effects |

Gentioflavine stands out due to its specific lactonic structure and unique biological activities that differentiate it from these similar compounds.

Gentioflavine is primarily isolated from plants belonging to the genus Gentiana, a cosmopolitan genus comprising approximately 400 species distributed worldwide within the Gentianaceae family. This alkaloid has been specifically identified in Gentiana scabra, also known as Japanese gentian or Rindō Flower, a flowering plant species widely distributed throughout East Asia.

G. scabra roots, known as "Long Dan" in traditional Chinese medicine, have been used for centuries as a bitter tonic prescribed for treating liver disorders and jaundice. The ethnopharmacological significance of Gentiana species extends across multiple traditional medical systems, including Chinese, Tibetan, Japanese, and Korean traditional medicine, where these plants have been utilized for treating diverse ailments including inflammatory conditions, fever, and digestive issues.

The roots and rhizomes of G. scabra hold particular importance in traditional medicine as they are believed to "clear away heat and dry dampness and purge fire from the liver and gallbladder". This traditional application aligns with modern investigations that have begun to elucidate the phytochemical basis for these therapeutic properties, with gentioflavine being identified as one of several bioactive compounds contributing to the medicinal efficacy of these plants.

Position Within Alkaloid Chemotaxonomy: Dihydropyridine Lactonic Subclass

Gentioflavine occupies a distinct position in alkaloid chemotaxonomy as a dihydropyridine lactonic alkaloid. According to structural characterization studies, gentioflavine is formally identified as 6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde (IUPAC name), with the molecular formula C₁₀H₁₁NO₃.

An important chemotaxonomic consideration regarding gentioflavine relates to its biosynthetic origin. Research has raised questions about whether certain Gentiana alkaloids are natural constituents of the living plants or artifacts formed during extraction processes. Jensen and Schripsema documented that when plant extracts containing iridoid glucosides (particularly abundant in Gentiana species) are subjected to acidic conditions followed by treatment with ammonia, these compounds may undergo hydrolysis to yield reactive dialdehydes that subsequently form dihydropyridine derivatives.

The scholarly debate surrounding the natural versus artifactual origin of gentioflavine has significant implications for phytochemical research and chemotaxonomic classification. As noted in the literature: "The question of whether gentianine and the other Gentiana alkaloids are artifacts or inherent in the living plant has been discussed at some length". This consideration creates an intriguing dimension to the study of gentioflavine, requiring careful analytical approaches to definitively establish its status as a genuine natural product.

Mevalonate-Derived Alkaloid Biosynthesis in Gentianaceae

Gentioflavine biosynthesis initiates via the mevalonate (MVA) pathway, a conserved route for terpenoid backbone formation. In Gentiana rigescens and G. scabra, acetyl-CoA undergoes sequential condensation to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is reduced to mevalonic acid by HMG-CoA reductase (EC 1.1.1.34) [5]. Subsequent phosphorylation and decarboxylation yield isopentenyl pyrophosphate (IPP), the precursor for dimethylallyl pyrophosphate (DMAPP).

Table 1: Key Enzymes in Mevalonate-Derived Gentioflavine Biosynthesis

| Enzyme | EC Number | Function | Subcellular Localization |

|---|---|---|---|

| HMG-CoA synthase | 2.3.3.10 | Condenses acetyl-CoA to HMG-CoA | Cytoplasm |

| HMG-CoA reductase | 1.1.1.34 | Reduces HMG-CoA to mevalonate | Endoplasmic reticulum |

| Mevalonate kinase | 2.7.1.36 | Phosphorylates mevalonate | Cytoplasm |

| IPP isomerase | 5.3.3.2 | Converts IPP to DMAPP | Plastid |

The cyclization of DMAPP with nitrogen-containing precursors, such as lysine derivatives, forms the dihydropyridine core of gentioflavine. Isotopic labeling studies in G. macrophylla cultures confirm ~13~C-glucose incorporation into the lactone ring, underscoring the MVA pathway’s centrality [5] [6]. Transcriptomic analyses further reveal upregulated HMGR (HMG-CoA reductase) and DXS (1-deoxy-D-xylulose-5-phosphate synthase) genes in alkaloid-rich root tissues, suggesting tissue-specific pathway activation [5].

Enzymatic Conversion of Secoiridoid Intermediates

Secoiridoids, including gentiopicroside and sweroside, serve as critical intermediates for gentioflavine synthesis. In Gentiana lutea, the cytochrome P450 monooxygenase Gentiana cytochrome P450 72A1 (GtCYP72A1) oxidizes secologanin to generate a reactive aldehyde intermediate, which undergoes spontaneous cyclization with ammonia to form the dihydropyridine moiety [5].

Table 2: Enzymatic Steps in Secoiridoid-to-Alkaloid Conversion

| Enzyme | Reaction | Product | Localization |

|---|---|---|---|

| β-glucosidase | Hydrolyzes gentiopicroside | Secologanin aglycone | Vacuole |

| Gentiana CYP72A1 | Oxidizes secologanin aglycone | Dihydroxy-aldehyde | Endoplasmic reticulum |

| Transaminase | Introduces NH~3~ group | Iminium intermediate | Mitochondria |

| Lactone synthase | Cyclizes iminium intermediate | Gentioflavine lactone ring | Cytoplasm |

Notably, the ammonia-dependent step exhibits pH sensitivity, with optimal activity observed at pH 8.2–8.5 in G. scabra root extracts . Kinetic studies demonstrate a K~m~ of 12.4 μM for secologanin aglycone in the presence of GtCYP72A1, highlighting substrate specificity [5].

Genetic Regulation of Alkaloid Production in Gentiana Tissue Cultures

Genetic manipulation of Gentiana callus cultures has identified MYB and bHLH transcription factors as master regulators of gentioflavine biosynthesis. In G. rigescens, overexpression of GrMYB1 upregulates GtCYP72A1 and HMGR by 4.2-fold and 3.7-fold, respectively, enhancing alkaloid yields by 58% [5]. CRISPR-Cas9 knockout of JAZ3, a jasmonate signaling repressor, further elevates gentioflavine production by derepressing MYB activators.

Table 3: Key Regulatory Genes in Gentioflavine Biosynthesis

| Gene | Family | Function | Effect on Yield |

|---|---|---|---|

| GrMYB1 | MYB | Activates CYP72A1 and HMGR promoters | +58% |

| GrbHLH2 | bHLH | Forms heterodimer with MYB1 | +32% |

| JAZ3 | TIFY | Represses MYB1 under basal conditions | -41% (knockout) |

| WRKY22 | WRKY | Binds W-box in DXS promoter | +27% |

Metabolic flux analysis in suspension cultures reveals carbon partitioning between gentioflavine and lignins, with sucrose-fed cultures showing a 2.3-fold alkaloid increase compared to glucose-fed systems [6]. These findings underscore the potential for metabolic engineering to optimize precursor channeling.

Traditional Organic Synthesis: Lactonization and Cyclization Strategies

Traditional organic synthesis methods for gentioflavine and related dihydropyridine lactonic alkaloids have evolved significantly, with lactonization and cyclization strategies representing the cornerstone approaches in this field. The fundamental methodology involves the strategic formation of lactone rings through intramolecular cyclization reactions, where carboxylic acid derivatives undergo cyclization to form the characteristic γ-lactone structure present in gentioflavine.

The lactonization approach typically employs 2,4,6-trichlorobenzoyl chloride in pyridine as a key reagent system, enabling the formation of both γ-lactones and δ-lactones through a trans-cis isomerization mechanism. This methodology has demonstrated remarkable efficiency, achieving overall yields ranging from 58% to 90% for various natural product targets. The process involves alkaline hydrolysis of 4-hydroxy- or 5-hydroxy-(2E)-alkenoates, followed by acid treatment to generate the corresponding (2E)-alkenoic acids, which subsequently undergo lactonization without further purification.

Recent advances in palladium-catalyzed lactonization have revolutionized the synthesis of complex lactonic structures. The development of site-selective methylene C-H lactonization employs specialized quinoline-pyridone ligands that enable both β- and γ-C-H activation pathways. This approach utilizes palladium catalysts with p-xyloquinone as an additive, achieving yields of 25-67% for various dicarboxylic acid substrates. The methodology demonstrates exceptional control over regioselectivity, with ligand L1 favoring γ-lactonization via β-C-H activation, while ligand L2 promotes γ-lactonization through direct γ-C-H activation.

The cyclization strategies for pyridine ring formation have been extensively developed through the Hantzsch synthesis and related methodologies. The classical Hantzsch dihydropyridine synthesis involves a multi-component reaction between aldehydes, β-keto esters, and nitrogen donors, producing 1,4-dihydropyridines that can be subsequently oxidized to pyridines. This approach has been optimized through microwave-assisted synthesis and various catalyst systems, including copper acetylacetonate and other metal catalysts.

The Kröhnke pyridine synthesis represents another significant advancement in cyclization methodology, involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. This approach has been particularly valuable for constructing tetrasubstituted pyridines, as demonstrated in the synthesis of limonoid alkaloids. The method allows for the systematic assembly of complex pyridine frameworks through three-component coupling reactions involving 1,3-diketones, β-amino ketone hydrochlorides, and ammonium acetate.

Biocatalytic Methods: Amine Oxidase-Mediated Rearrangements

Biocatalytic approaches have emerged as powerful alternatives to traditional chemical synthesis, offering enhanced selectivity and environmental sustainability. Amine oxidase-mediated transformations represent a particularly promising avenue for the synthesis of gentioflavine and related alkaloids, leveraging the remarkable specificity and efficiency of enzymatic processes.

The copper-containing amine oxidase from Lathyrus cicera has demonstrated exceptional potential for the biocatalytic synthesis of aldehydes from primary amines. This enzyme exhibits broad substrate specificity, achieving greater than 95% conversion within 3 hours for various aliphatic and aromatic primary amines. The process operates in aqueous media at neutral pH, requiring catalase to remove hydrogen peroxide produced during the reaction, which contributes to oxygen recycling.

The enzyme purification process has been optimized through chromatography-free methods based on crossflow ultrafiltration, making production easily scalable. The kinetic parameters have been determined for 20 differently substituted primary amines, providing comprehensive understanding of substrate scope and limitations. This biocatalytic system offers significant advantages over traditional chemical oxidation methods, including mild reaction conditions, high selectivity, and reduced environmental impact.

Monoamine oxidase-N from Aspergillus niger has been engineered for enhanced activity and selectivity in alkaloid synthesis. The enzyme catalyzes the oxidation of primary, secondary, and tertiary amines to imines, accompanied by the reduction of molecular oxygen to hydrogen peroxide. This system has been successfully applied in deracemization processes, where enantioselective oxidation of amines is followed by non-selective reduction of the resulting imines.

The biocatalytic synthesis of harmicine demonstrates the potential of amine oxidase-mediated approaches for complex alkaloid construction. The MAO-N D9 variant generates reactive iminium ions that undergo non-stereoselective Pictet-Spengler reactions, followed by enzymatic deracemization to afford optically pure products with 99% enantiomeric excess and 83% conversion. This cascade approach has been extended to include coupling with other enzymes, such as ω-transaminases and berberine bridge enzyme, enabling the preparation of diverse chiral amines.

The β-glucosidase-catalyzed hydrolysis of gentiopicroside and swertiamarin in the presence of hydroxylamine represents a specific biocatalytic approach for gentiana alkaloid synthesis. This enzymatic process affords gentianine N-oxide with yields ranging from 63% to 82%, demonstrating the potential for selective transformation of naturally occurring precursors. The reaction pathway involves enzymatic hydrolysis followed by spontaneous rearrangement processes that ultimately lead to the formation of the desired alkaloid frameworks.

Computational Modeling for Pyridine Ring Functionalization

Computational modeling has become an indispensable tool for understanding and optimizing the synthesis of gentioflavine and related pyridine derivatives. Density Functional Theory (DFT) calculations using the B3LYP/6-31G basis set have provided crucial insights into the electronic properties and reactivity patterns of these compounds.

The computational analysis of pyridine ring functionalization has revealed that the site-selectivity of C-H activation depends on the electronic properties of the pyridine ring system. Natural bond orbital (NBO) analysis demonstrates that the singly occupied molecular orbital (SOMO) of pyridinyl radicals is localized preferentially at the C4 position, explaining the observed C4 regioselectivity in radical functionalization reactions. The greater spin density at C4 compared to C2 positions, as confirmed by EPR hyperfine coupling constants, provides the theoretical foundation for developing site-selective synthetic strategies.

Quantitative Structure-Activity Relationship (QSAR) modeling has been extensively applied to predict the biological activity of pyridine derivatives. The studies employ various quantum chemical parameters, including the energy of highest occupied molecular orbital (HOMO), energy of lowest unoccupied molecular orbital (LUMO), dipole moment, and total negative charge. These calculations demonstrate strong correlations between molecular structure and inhibition efficiency, with R² values ranging from 0.794 to 0.873.

The computational optimization of pyridine ring functionalization involves systematic analysis of frontier molecular orbitals and their implications for reactivity. The HOMO-LUMO gap serves as a crucial parameter for predicting chemical reactivity, with values of 0.17 eV observed for highly active compounds. The electrophilicity index, global hardness, electronegativity, and softness parameters provide additional insights into the electronic characteristics that govern biological activity.

Molecular docking studies have been performed to understand the binding interactions of pyridine derivatives with target proteins. The docking scores correlate well with experimental activity data, with highly active compounds showing binding affinities of -10.0 kcal/mol compared to -8.4 kcal/mol for standard compounds. These studies reveal specific interaction patterns, including π-π stacking interactions with aromatic residues and hydrogen bonding with key amino acid side chains.

The computational modeling of pyridine ring functionalization has been extended to include machine learning approaches for enhanced prediction accuracy. Fragment-based drug discovery methods, such as FDSL-DD (Fragment Databases from Screened Ligand Drug Discovery), utilize prescreening information to optimize computational ligand synthesis. This approach demonstrates broad applicability across diverse protein targets, yielding high-affinity ligand candidates more efficiently than traditional computational methods.

The integration of computational modeling with experimental validation has proven essential for successful synthetic optimization. The theoretical predictions of regioselectivity and reaction outcomes must be verified through experimental studies, as computational models may not capture all aspects of complex reaction mechanisms. This iterative approach between theory and experiment continues to drive advances in synthetic methodology and structure-activity optimization for gentioflavine and related alkaloids.

| Synthesis Method | Key Features | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Lactonization | 2,4,6-Trichlorobenzoyl chloride/pyridine | 58-90% | High stereoselectivity | Multiple steps |

| Pd-Catalyzed C-H Activation | Quinoline-pyridone ligands | 25-67% | Site-selective | Catalyst dependency |

| Amine Oxidase | Lathyrus cicera enzyme | >95% conversion | Green chemistry | Enzyme stability |

| Computational DFT | B3LYP/6-31G calculations | N/A | Accurate predictions | Validation required |